2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB-TAP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its ability to selectively bind to specific molecules in biological systems. This binding can result in changes in the fluorescence properties of this compound, allowing for the detection of specific molecules. Additionally, this compound has been found to inhibit the activity of certain enzymes, which may have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and does not appear to have any significant physiological effects. However, its binding to specific molecules in biological systems can result in changes in cellular processes, which may have downstream effects on biochemical and physiological pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its high selectivity and sensitivity for detecting specific molecules in living cells. Additionally, this compound has been found to have minimal toxicity, making it a safe tool for use in scientific research. However, one limitation of this compound is its relatively complex synthesis method, which may limit its widespread use in certain fields of study.
Future Directions
There are several potential future directions for the study of 2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus is the development of new fluorescent probes based on the structure of this compound, which may have improved properties for imaging biological systems. Additionally, this compound may have potential therapeutic applications, particularly in the development of new drugs that target specific enzymes and proteins. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biochemical and physiological pathways.
Scientific Research Applications
2-[(2-aminoethyl)amino]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been found to have several potential applications in scientific research. One of the main areas of study has been its use as a fluorescent probe for imaging biological systems. This compound has been shown to have high selectivity and sensitivity for detecting specific molecules in living cells, making it a valuable tool for studying cellular processes. Additionally, this compound has been studied for its potential use in drug discovery, as it has been found to selectively bind to certain proteins and enzymes.
properties
IUPAC Name |
2-(2-aminoethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c17-16(18,19)10-2-1-3-11(8-10)22-15(24)13-9-12(23(25)26)4-5-14(13)21-7-6-20/h1-5,8-9,21H,6-7,20H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLXQOPYJKYSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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